molecular formula C13H15NO2 B5637069 N-(3-acetylphenyl)-3-methylbut-2-enamide

N-(3-acetylphenyl)-3-methylbut-2-enamide

Cat. No.: B5637069
M. Wt: 217.26 g/mol
InChI Key: XUIIWXZCZHITLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-3-methylbut-2-enamide is an amide derivative featuring a 3-acetylphenyl group attached to a 3-methylbut-2-enamide moiety. The compound’s structure combines an aromatic acetyl group with an α,β-unsaturated enamide, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)7-13(16)14-12-6-4-5-11(8-12)10(3)15/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIWXZCZHITLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-methylbut-2-enamide typically involves the reaction of 3-acetylphenylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets in biological systems. The acetyl group and the butenamide structure allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Acetylphenyl)acetamide ()

  • Structure : Substitutes the enamide group with a simple acetamide (CH3CONH-).
  • Synthesis: Prepared via acetylation of 3-aminoacetophenone using acetic anhydride (82% yield) .
  • Physical Properties : Reported as an oil with ¹H-NMR signals at δ 2.52 (acetyl CH3) and 2.17 (amide CH3) .

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide ()

  • Structure : Shares the 3-methylbut-2-enamide group but replaces the 3-acetylphenyl with a 4-hydroxyphenethyl moiety.
  • Source : Isolated from the citrus plant Citrus aurantium .
  • Spectral Data: Aromatic protons at δ 6.80 (doublet, J = 8.5 Hz) distinguish its phenolic substituent.
  • Key Difference: The phenolic hydroxyl group enhances hydrogen-bonding capacity, which may improve solubility compared to the acetylated analog.

N-(3-Acetylphenyl)pivalamide ()

  • Structure : Features a bulky pivaloyl group (tert-butyl carbonyl) instead of the enamide.
  • Synthesis: Prepared via reaction of 3-aminoacetophenone with pivaloyl chloride in chloroform .

N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)quinolin-6-yl)-3-methylbut-2-enamide ()

  • Structure: Incorporates the 3-methylbut-2-enamide group into a quinoline-based scaffold.
  • Key Difference : The extended aromatic system and chlorine substituent enhance lipophilicity and target binding compared to simpler acetylphenyl derivatives.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Key ¹H-NMR Signals Solubility Insights
N-(3-Acetylphenyl)-3-methylbut-2-enamide C14H15NO2 253.28 δ 2.17 (s, acetyl CH3), 5.80 (m, enamide) Moderate in organic solvents
N-(3-Acetylphenyl)acetamide C10H11NO2 193.20 δ 2.52 (s, acetyl CH3) Higher polarity due to acetamide
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide C13H15NO2 217.26 δ 6.80 (d, aromatic H) Enhanced water solubility due to -OH
N-(3-Acetylphenyl)pivalamide C14H19NO2 233.31 δ 1.30 (s, tert-butyl CH3) Low solubility due to steric bulk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.